molecular formula C9H17ClO B15258952 1-(2-Chloroethyl)-2-methoxycyclohexane

1-(2-Chloroethyl)-2-methoxycyclohexane

Cat. No.: B15258952
M. Wt: 176.68 g/mol
InChI Key: ZXOPRCWBBROGLW-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-methoxycyclohexane is an organic compound that features a cyclohexane ring substituted with a 2-chloroethyl group and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-2-methoxycyclohexane can be achieved through several routes. One common method involves the reaction of cyclohexanol with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then chlorinated to yield the desired product. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

1-(2-Chloroethyl)-2-methoxycyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. Common reagents for these reactions include sodium hydroxide, sodium cyanide, and various amines.

    Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Scientific Research Applications

1-(2-Chloroethyl)-2-methoxycyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving the modification of biological molecules, particularly in the development of new pharmaceuticals.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of cancer treatment, where similar compounds have shown promise as alkylating agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-2-methoxycyclohexane involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the disruption of normal cellular processes, making it a potential candidate for use in chemotherapy. The molecular targets and pathways involved include DNA cross-linking and the inhibition of DNA replication and transcription.

Comparison with Similar Compounds

1-(2-Chloroethyl)-2-methoxycyclohexane can be compared with other alkylating agents such as:

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound is used in chemotherapy and has a similar mechanism of action involving DNA alkylation.

    2-Chloroethyl ethyl sulfide: Known for its use as a chemical warfare agent, it also acts as an alkylating agent but has different chemical properties and applications.

    N-(2-Chloroethyl)pyrrolidine hydrochloride: Used in various chemical syntheses, it shares the chloroethyl group but has a different core structure.

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

1-(2-chloroethyl)-2-methoxycyclohexane

InChI

InChI=1S/C9H17ClO/c1-11-9-5-3-2-4-8(9)6-7-10/h8-9H,2-7H2,1H3

InChI Key

ZXOPRCWBBROGLW-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1CCCl

Origin of Product

United States

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